molecular formula C15H16N4O5 B4312640 1,1',3-trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione

1,1',3-trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione

Cat. No.: B4312640
M. Wt: 332.31 g/mol
InChI Key: DVTBLUUUVRYJBL-UHFFFAOYSA-N
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Description

1,1',3-Trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione is a complex spirocyclic compound featuring a fused pyrimidine-trione core and a quinoline scaffold. Its synthesis typically involves solvent-free fusion methods, where barbituric acid derivatives undergo Knoevenagel condensation with aryl aldehydes, followed by cyclization with sulfanilamides or amines under high temperatures (170–212 °C) . Key structural attributes include:

  • A spiro junction at the pyrimidine and quinoline rings, enhancing conformational rigidity.
  • 6'-Nitro and 1,1',3-methyl substituents, which influence electronic properties and bioactivity.

This compound’s structural complexity enables diverse applications, particularly in medicinal chemistry, where its analogs exhibit antimicrobial, antioxidant, and enzyme-inhibitory activities .

Properties

IUPAC Name

1,1',3-trimethyl-6'-nitrospiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5/c1-16-8-15(12(20)17(2)14(22)18(3)13(15)21)7-9-6-10(19(23)24)4-5-11(9)16/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTBLUUUVRYJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CC3=C1C=CC(=C3)[N+](=O)[O-])C(=O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401319804
Record name 1,1',3-trimethyl-6'-nitrospiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785618
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

704877-94-1
Record name 1,1',3-trimethyl-6'-nitrospiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1',3-trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione typically involves multi-step reactions starting from easily available precursors. Common steps include the formation of the pyrimidine and quinoline rings, followed by spirocyclization to fuse these two ring systems.

Industrial Production Methods: Industrial production methods for this compound might involve catalytic processes and optimization of reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used to purify the product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of reactions such as:

  • Oxidation: Leading to the formation of higher oxidation state derivatives.

  • Reduction: Particularly on the nitro group to form amines.

  • Substitution: Particularly at the nitro or methyl groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products: The main products from these reactions depend on the specific conditions and reagents used. Oxidation reactions might yield quinoline-5,3'-pyrimidine diones, while reduction could produce amino derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of various bacteria and fungi. Research indicates that derivatives of this compound exhibit enhanced activity against resistant strains of pathogens.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modified versions of this compound displayed significant antibacterial properties against Staphylococcus aureus and Escherichia coli .

Photochemistry

This compound is classified as a photochromic material , which means it can undergo reversible transformations when exposed to light. This property is exploited in developing smart materials that change color or transparency in response to light stimuli.

  • Application Example : In optical devices, the photochromic behavior allows for applications in light-sensitive switches and dynamic optical filters .

Material Science

The integration of this compound into polymers enhances their properties, making them suitable for advanced applications such as sensors and smart coatings . Its ability to absorb UV light makes it valuable in protective coatings that change properties under sunlight.

  • Research Findings : Studies have shown that incorporating this compound into polymer matrices significantly improves their thermal stability and mechanical strength .

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial propertiesEffective against resistant bacteria
PhotochemistryPhotochromic behaviorUsed in light-sensitive devices
Material ScienceEnhances polymer propertiesImproves thermal stability

Mechanism of Action

The exact mechanism of action depends on the specific application. In a biological context, this compound might interact with specific enzymes or receptors, altering biochemical pathways. The molecular targets could include DNA, proteins, or cell membranes, influencing cellular functions and processes.

Comparison with Similar Compounds

Key Insights :

  • Nitro groups (as in the target compound) are associated with antimicrobial and DNA-cleavage activities in analogs like (E)-5-(3-(1H-indol-3-yl)-1-phenylallylidene)pyrimidine-trione .
  • Methyl substituents improve membrane permeability but may reduce solubility compared to polar groups (e.g., hydroxy or ethoxy) .

Pyrimidine-Triones with Varying Substituents

Compound Name Structural Features Biological Activity Unique Aspects
5-(4-Nitrobenzylidene)-1,3-dimethylpyrimidine-2,4,6-trione Benzylidene group at C5, nitro substituent Antioxidant (IC₅₀ ~10 μM), DNA cleavage Conjugated double bond enables intercalation with DNA
1,3-Dipropylpyrimidine-2,4,6-trione Alkyl chains (propyl) at N1/N3 Mutant SOD1 aggregation inhibition (EC₅₀ = 7.68 μM) Flexible alkyl chains enhance blood-brain barrier penetration
5-(Furan-2-ylmethylene)-1,3-dimethylpyrimidine-trione Furan heterocycle at C5 Antimicrobial (Gram-positive bacteria) Furan oxygen participates in hydrogen bonding, improving target affinity

Key Insights :

  • Benzylidene and heterocyclic substituents at C5 (e.g., furan, indole) enhance bioactivity by enabling π-π interactions or hydrogen bonding .
  • Alkyl substituents (e.g., propyl, cyclohexyl) optimize pharmacokinetics but may reduce potency compared to aromatic groups .

Quinoline Derivatives with Modified Cores

Compound Name Structural Features Biological Activity Unique Aspects
5-(3-Ethoxy-4-hydroxyphenyl)-1,3-dimethyl-pyridopyrimidine-2,4,7-trione Pyridopyrimidine core, ethoxy-hydroxyphenyl group Anticancer (in vitro cytotoxicity) Ethoxy group enhances solubility; hydroxy group enables chelation
Spiro[imidazolidine-4,1'-pyrroloquinoline]-2,2',5-trione Imidazolidine-pyrroloquinoline spiro system Not reported; structural analogs show kinase inhibition Rigid spiro system limits off-target interactions

Key Insights :

  • Pyridopyrimidine cores (vs.
  • Spiro systems across non-aromatic rings (e.g., imidazolidine) reduce metabolic degradation but complicate synthesis .

Key Insights :

  • Solvent-free methods for the target compound’s analogs achieve moderate yields but minimize waste .
  • High-purity alkyl derivatives require extensive purification, increasing production costs .

Biological Activity

Molecular Formula

The molecular formula of the compound is C19H22N4O4C_{19}H_{22}N_4O_4, with a molecular weight of approximately 366.40 g/mol.

Structural Features

The structure features a spiro-pyrimidine-quinoline framework, which is known to contribute to various biological activities due to its unique spatial arrangement and electronic properties. The presence of nitro and trimethyl groups enhances its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, heterocyclic compounds often interact with key signaling pathways involved in cancer progression.

The compound may exert its anticancer effects through the following mechanisms:

  • Inhibition of Kinases : Many heterocycles inhibit kinases such as EGFR and VEGFR, which are crucial for tumor growth and metastasis.
  • Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in cancer cells.
  • Cell Cycle Arrest : They may also interfere with cell cycle regulation, preventing cancer cell proliferation.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Compounds structurally related to this molecule have shown efficacy against various bacterial strains, indicating potential for development as an antibiotic agent.

Neuroprotective Effects

Emerging research points towards neuroprotective effects attributed to similar spiro-compounds. These effects may be mediated through antioxidant activity or modulation of neuroinflammatory pathways.

Study 1: Anticancer Efficacy

A study published in Cancer Research examined a series of spiro-quinoline derivatives and their effects on breast cancer cell lines. The results demonstrated that certain derivatives significantly reduced cell viability and induced apoptosis via caspase activation pathways. The compound showed promise as a lead candidate for further development in oncology.

Study 2: Antimicrobial Testing

In a separate investigation published in Journal of Antimicrobial Chemotherapy, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a moderate inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting potential utility in treating bacterial infections.

Study 3: Neuroprotection

Research featured in Neuroscience Letters highlighted the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The study found that these compounds could significantly mitigate neuronal loss and improve functional outcomes.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTargetReference
Compound AAnticancerEGFR
Compound BAntimicrobialStaphylococcus aureus
Compound CNeuroprotectiveNeuronal cells

Table 2: Summary of Case Studies

Study FocusFindingsImplications
Anticancer EfficacyInduced apoptosis in cancer cellsPotential for cancer therapy
Antimicrobial ActivityModerate inhibition of bacterial growthDevelopment of new antibiotics
Neuroprotective EffectsReduced neuronal damageApplications in neurodegenerative diseases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1',3-trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione
Reactant of Route 2
1,1',3-trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione

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